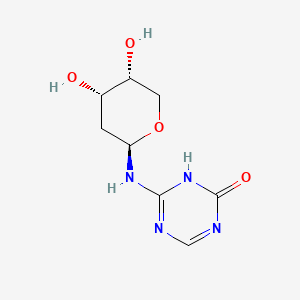
(S)-Ibrutinib
Vue d'ensemble
Description
(S)-Ibrutinib is a selective inhibitor of Bruton’s tyrosine kinase, a crucial enzyme in the B-cell receptor signaling pathway. This compound is primarily used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia. Its ability to irreversibly bind to Bruton’s tyrosine kinase makes it a potent therapeutic agent in oncology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ibrutinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolopyrimidine core, followed by the introduction of the acrylamide moiety. The final product is obtained through a series of purification steps to ensure high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of automated reactors and continuous flow processes to enhance efficiency and reduce production costs. The reaction conditions are carefully controlled to maintain the integrity of the compound and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Ibrutinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the acrylamide moiety to the corresponding amine.
Substitution: Nucleophilic substitution reactions can modify the pyrrolopyrimidine core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further explored for their pharmacological properties.
Applications De Recherche Scientifique
(S)-Ibrutinib has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying irreversible kinase inhibitors.
Biology: Researchers use it to investigate B-cell receptor signaling and its role in immune responses.
Medicine: It is extensively studied for its therapeutic potential in treating B-cell malignancies.
Industry: The compound is used in the development of new pharmaceuticals targeting kinases.
Mécanisme D'action
(S)-Ibrutinib exerts its effects by irreversibly binding to the cysteine residue in the active site of Bruton’s tyrosine kinase. This binding inhibits the kinase activity, leading to the disruption of B-cell receptor signaling. The inhibition of this pathway results in the apoptosis of malignant B-cells and the suppression of tumor growth.
Comparaison Avec Des Composés Similaires
Acalabrutinib: Another Bruton’s tyrosine kinase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Zanubrutinib: A more selective inhibitor of Bruton’s tyrosine kinase with fewer off-target effects.
Uniqueness of (S)-Ibrutinib: this compound is unique due to its irreversible binding to Bruton’s tyrosine kinase, which provides prolonged inhibition of the enzyme. This characteristic makes it highly effective in treating B-cell malignancies, offering a significant advantage over reversible inhibitors.
Propriétés
IUPAC Name |
1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFPWWZEPKGCCK-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901112629 | |
| Record name | 1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936563-97-2 | |
| Record name | 1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936563-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibrutinib, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936563972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IBRUTINIB, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6K7EN3Q6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why is it important to separate (S)-Ibrutinib from (R)-Ibrutinib?
A1: While the research itself doesn't directly address the pharmacological activity of each enantiomer, it highlights that the pharmaceutical formulation marketed for hospital use contains only the (R)-enantiomer. This suggests that this compound might possess different pharmacological properties, potentially including unwanted side effects or reduced efficacy. [] The development of efficient chiral separation methods, as described in the paper, is crucial to accurately quantify the presence of this compound as an impurity in pharmaceutical preparations, ensuring drug safety and efficacy. []
Q2: What were the key findings regarding the ecotoxicity of Ibrutinib?
A2: The research utilized the developed chiral separation methods to investigate the ecotoxicity of both racemic Ibrutinib and the pure (R)-enantiomer on Daphnia magna, a small crustacean used as a model organism in ecotoxicological studies. [] While the specific findings regarding the ecotoxicological effects were not detailed in the abstract, this highlights the importance of evaluating the environmental impact of pharmaceuticals.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



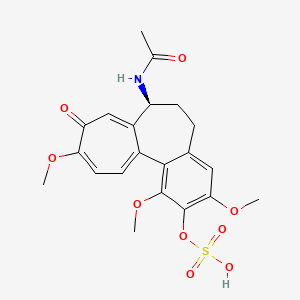


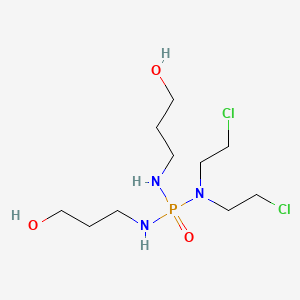
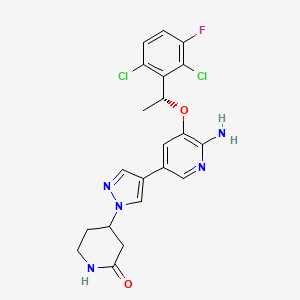
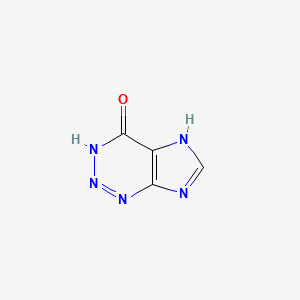
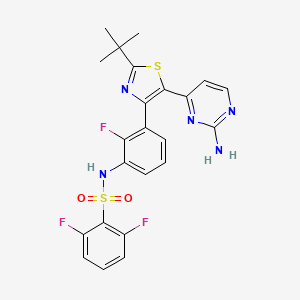

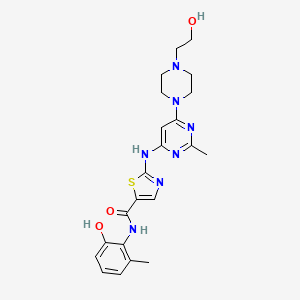
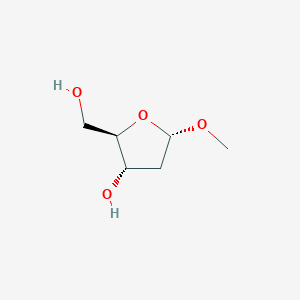
![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)

